molecular formula C17H20N2O2 B5564926 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide

3-(dimethylamino)-N-(4-methoxybenzyl)benzamide

Katalognummer B5564926
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: NNAVYBDNKPZJMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide involves strategic modifications of metoclopramide structures, aiming to enhance gastrointestinal prokinetic activities. For instance, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide have been synthesized and examined for their pharmacological activities, highlighting the structural flexibility and potential of these compounds in medicinal chemistry (Sakaguchi et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives reveals their complex interactions and structural configurations. For example, the synthesis and crystal structures of certain benzamide derivatives demonstrate hydrogen-bonded dimer formations facilitated by N–H···O interactions, underscoring the importance of molecular interactions in defining the properties of these compounds (Kranjc et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Gastrointestinal Prokinetic Activity

A novel derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, derived from the structural modification of metoclopramide, was synthesized and exhibited balanced gastrointestinal prokinetic and antiemetic activities, identifying it as a potential new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Antifungal Evaluation

Synthesis and Antifungal Activity

A collection of N-(4-halobenzyl)amides, synthesized from cinnamic and benzoic acids, demonstrated antimicrobial effects, with a focus on antifungal activities against Candida strains. The study highlighted the influence of structural modifications on antifungal efficacy, revealing the potential of these derivatives in antimicrobial applications (Montes et al., 2016).

Analytical Characterization and Detection

Characterization of Hallucinogenic Derivatives

The analytical properties of new hallucinogenic substances, including N-(2-methoxy)benzyl derivatives of phenethylamine drugs, were elucidated using a combination of GC-MS, LC-MS, FTIR, and NMR techniques. This comprehensive analysis aids in the unequivocal identification of these compounds, contributing to forensic and toxicological studies (Zuba & Sekuła, 2013).

Novel Synthetic Approaches and Applications

Novel Synthesis and Biological Activity

The synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds was explored, with some derivatives screened for antimicrobial activity. This research expands the chemical diversity and potential applications of such compounds in various fields (Badne et al., 2011).

Wirkmechanismus

Without specific information on what this compound is used for, it’s difficult to provide a mechanism of action. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-(dimethylamino)-N-(4-methoxybenzyl)benzamide” would require appropriate safety precautions. Without specific safety data for this compound, general safety guidelines for handling chemicals should be followed .

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could involve studying its mechanism of action, improving its synthesis, or testing its efficacy in clinical trials .

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19(2)15-6-4-5-14(11-15)17(20)18-12-13-7-9-16(21-3)10-8-13/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVYBDNKPZJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.